molecular formula C23H27FN2O2 B7535461 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide

Cat. No. B7535461
M. Wt: 382.5 g/mol
InChI Key: WSAONWBOAWEKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is highly selective for the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B-cells.

Mechanism of Action

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide is a highly selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide prevents the activation of downstream signaling pathways that promote the survival and proliferation of cancer cells. 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has been well-tolerated, with no significant toxicity observed at therapeutic doses. 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment for central nervous system (CNS) malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide in lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide is also highly soluble in aqueous solutions, making it easy to administer in vitro and in vivo. However, one limitation of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass BTK.

Future Directions

There are several potential future directions for the use of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide in cancer research. One area of focus is the development of combination therapies that incorporate 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is the investigation of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide in the treatment of CNS malignancies, where the blood-brain barrier can limit the efficacy of other treatments. Additionally, further research is needed to determine the optimal dosing and treatment duration of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide in different types of cancer.

Synthesis Methods

The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide involves several steps, including the coupling of 2,3-dihydroindole with an isocyanate, followed by the reaction with 4-fluorobenzyl alcohol to form the oxan-4-yl intermediate. The final step involves the coupling of the oxan-4-yl intermediate with propanamide to form 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide. The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. 2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-17(26-13-10-18-4-2-3-5-21(18)26)22(27)25-16-23(11-14-28-15-12-23)19-6-8-20(24)9-7-19/h2-9,17H,10-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAONWBOAWEKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCOCC1)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide

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